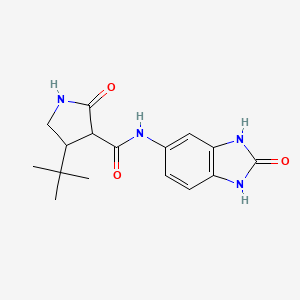
4-tert-butyl-2-oxo-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C17H21N3O3 . It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step involves the preparation of (S)-tert-butyl 4-oxo-2-pyrrolidinecarboxylate, which is then reacted with thiazolidine to yield (S)-tert-butyl 4-oxo-2- (thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate . Another synthesis method involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound has been investigated by X-ray diffraction . The bond lengths are comparable with those found in previous reports .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of (S)-tert-butyl 4-oxo-2-pyrrolidinecarboxylate with thiazolidine to yield (S)-tert-butyl 4-oxo-2- (thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate . Another reaction involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Physical And Chemical Properties Analysis
The compound is a complex organic molecule with the molecular formula C17H21N3O3 . It has anti-inflammatory properties .Scientific Research Applications
Synthesis and Characterization of Related Compounds
Polyamide Synthesis from Derived Compounds : Compounds derived from tert-butylcatechol, such as "4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene" and "1,2-bis(4-aminophenoxy)-4-tert-butylbenzene," have been synthesized for the preparation of new polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and good thermal stability, making them suitable for the production of transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
Enzymatic C-Demethylation Studies : The enzymatic C-demethylation of a novel dipeptidyl peptidase-4 inhibitor, indicating the metabolic transformations that such compounds can undergo in liver microsomes. This study provides insights into the metabolic pathways of related compounds, highlighting the role of hydroxylation and carbonyl reduction as major metabolic reactions (Yoo et al., 2008).
Heterocyclic Synthesis with Related Structures : The synthesis of heterocyclic carboxamides as potential antipsychotic agents illustrates the versatility of related chemical structures in medicinal chemistry. These compounds exhibit binding affinity to dopamine and serotonin receptors, showcasing their potential for therapeutic applications (Norman et al., 1996).
Synthetic Pathways to Spiropiperidine Derivatives : The streamlined synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors demonstrates advanced synthetic methodologies. These include regioselective alkylation and Curtius rearrangement, highlighting the synthetic complexity and potential pharmacological applications of compounds with similar structural features (Huard et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)9-7-17-13(21)12(9)14(22)18-8-4-5-10-11(6-8)20-15(23)19-10/h4-6,9,12H,7H2,1-3H3,(H,17,21)(H,18,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXPZRXRQVEZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)

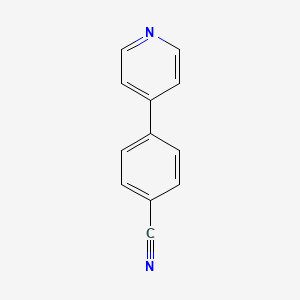
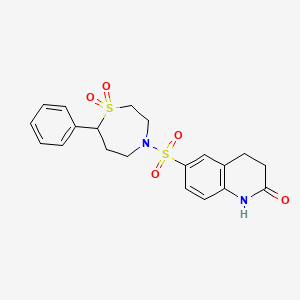
![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)


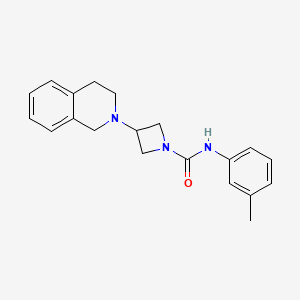
![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)
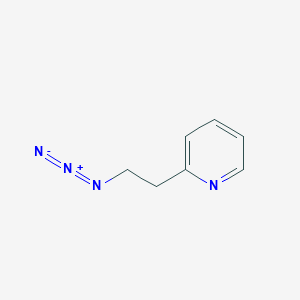
![(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2709096.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)